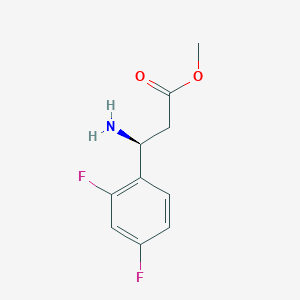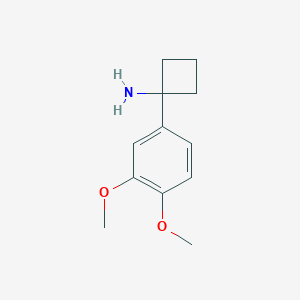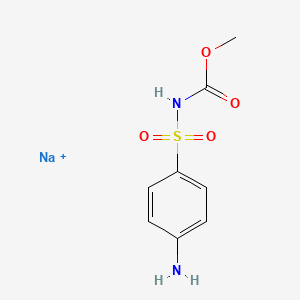![molecular formula C8H10N2O2 B11727076 1-[2-(Furan-2-yl)ethenyl]-3-methylurea](/img/structure/B11727076.png)
1-[2-(Furan-2-yl)ethenyl]-3-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Furan-2-yl)ethenyl]-3-methylurea is an organic compound with the molecular formula C8H10N2O2 It is characterized by the presence of a furan ring, an ethenyl group, and a methylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Furan-2-yl)ethenyl]-3-methylurea typically involves the reaction of furan-2-carbaldehyde with methylurea under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the condensation reaction between the aldehyde and the urea derivative. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
1-[2-(Furan-2-yl)ethenyl]-3-methylurea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The methylurea moiety can participate in nucleophilic substitution reactions, leading to the formation of different urea derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various urea derivatives depending on the nucleophile used.
科学的研究の応用
1-[2-(Furan-2-yl)ethenyl]-3-methylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-[2-(Furan-2-yl)ethenyl]-3-methylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring and ethenyl group are likely involved in binding interactions, while the methylurea moiety may participate in hydrogen bonding or other interactions with target molecules.
類似化合物との比較
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 1-[2-(Furan-2-yl)ethenyl]-3-methylurea.
Methylurea: Another precursor used in the synthesis.
Furan-2,3-dione: An oxidation product of the furan ring.
Uniqueness
This compound is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both a furan ring and a methylurea moiety allows for diverse interactions and applications that are not possible with simpler compounds.
This compound’s versatility makes it a valuable subject of study in various scientific disciplines.
特性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
1-[2-(furan-2-yl)ethenyl]-3-methylurea |
InChI |
InChI=1S/C8H10N2O2/c1-9-8(11)10-5-4-7-3-2-6-12-7/h2-6H,1H3,(H2,9,10,11) |
InChIキー |
YHTSWAZVMXIBQE-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NC=CC1=CC=CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11726993.png)
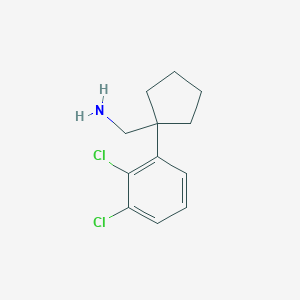
![3-fluoro-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]benzamide](/img/structure/B11726999.png)
![(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid](/img/structure/B11727003.png)

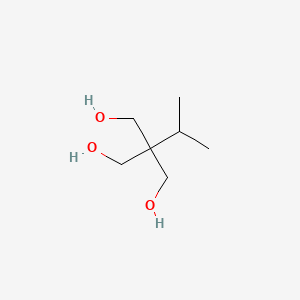
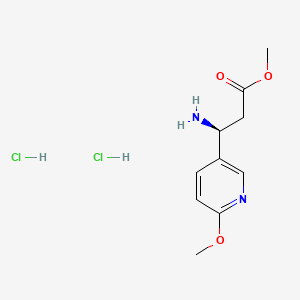

![N'-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11727049.png)

